



Application Notes and Protocols for Biodistribution Studies of 68Ga-NODAGA Conjugates

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Compound of Interest		
Compound Name:	(S)-NODAGA-tris(t-Bu ester)	
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting biodistribution studies of Gallium-68 (68Ga) labeled 1,4,7-triazacyclononane,1-glutaric acid-4,7-acetic acid (NODAGA) conjugates. The information compiled herein is intended to guide researchers in the preclinical and clinical evaluation of these promising radiopharmaceuticals for positron emission tomography (PET) imaging.

Introduction to 68Ga-NODAGA Conjugates

The development of targeted radiopharmaceuticals is a cornerstone of precision medicine, enabling non-invasive visualization and quantification of specific molecular targets in vivo. 68Ga, a positron-emitting radionuclide with a convenient half-life of 68 minutes, is readily available from a 68Ge/68Ga generator, making it highly suitable for PET imaging.[1][2] The bifunctional chelator NODAGA has emerged as an excellent choice for stably complexing 68Ga, offering favorable in vivo stability.[3] When conjugated to targeting vectors such as peptides or small molecules, 68Ga-NODAGA constructs can be directed to specific biomarkers overexpressed in various diseases, including cancer.[3]

This document focuses on the biodistribution of several key 68Ga-NODAGA conjugates, including those targeting:



- Somatostatin Receptors (SSTRs): Primarily SSTR2, using antagonists like JR11 and LM3, for imaging neuroendocrine tumors (NETs).[4]
- Integrin αvβ3: Utilizing the RGD peptide sequence for imaging angiogenesis and tumor progression.[5][6][7]
- Cholecystokinin 2 Receptor (CCK2R): Employing antagonists like Z-360 for detecting tumors overexpressing this receptor.[3][8]
- Prostate-Specific Membrane Antigen (PSMA): A well-established target for prostate cancer imaging.[9][10][11][12]
- Glucagon-Like Peptide-1 Receptor (GLP-1R): Using Exendin-4 for imaging insulinomas and β-cells.[13][14][15][16]

Understanding the biodistribution of these tracers is critical for assessing their potential as diagnostic agents. Key parameters include uptake in target tissues (e.g., tumors), clearance from non-target organs to ensure high image contrast, and estimation of the radiation dose to the patient.[4][5][17]

Quantitative Biodistribution Data

The following tables summarize quantitative biodistribution data for various 68Ga-NODAGA conjugates from preclinical and clinical studies. Data is typically presented as the percentage of the injected dose per gram of tissue (%ID/g) for animal studies or as the Standardized Uptake Value (SUV) for human studies.

Table 1: Preclinical Biodistribution of 68Ga-NODAGA Conjugates in Animal Models (%ID/g)



Trace r	Targe t	Anim al Mode I	Time p.i.	Tumo r	Bloo d	Liver	Kidn eys	Sple en	Musc le	Refer ence
[68Ga]Ga- NOD AGA- RGD	Integr in ανβ3	Mice with M21 xenog rafts	60 min	3.5 ± 0.6	0.3 ± 0.1	0.5 ± 0.1	2.5 ± 0.5	0.3 ± 0.1	0.2 ± 0.1	[6]
[68Ga]Ga- NOD AGA- Z360	CCK2 R	Mice with A431- CCK2 R+ xenog rafts	30 min	4.2 ± 1.1	0.4 ± 0.1	1.0 ± 0.2	3.5 ± 0.8	0.5 ± 0.1	0.3 ± 0.1	[3][8]
[68Ga]Ga- NOD AGA- RGD- BBN	GRP R/Inte grin ανβ3	Mice with PC3 xenog rafts	120 min	1.20 ± 0.001	0.15 ± 0.002	0.25 ± 0.001	0.75 ± 0.001	0.10 ± 0.001	0.08 ± 0.001	[17]
[68Ga]Ga- NOD AGA- E[c(R GDyK)]2	Integr in ανβ3	Mice	60 min	N/A	1.5 ± 0.4	0.8 ± 0.2	10.5 ± 2.1	0.4 ± 0.1	0.5 ± 0.1	[18]

Table 2: Clinical Biodistribution of 68Ga-NODAGA Conjugates in Humans (SUVmax or SUVmean)



Trace r	Targe t	Patie nt Popu lation	Time p.i.	Prim ary Lesio n (SUV max)	Liver (SUV mean)	Kidn eys (SUV mean)	Sple en (SUV mean)	Blad der Wall (mSv /MBq	Effect ive Dose (mSv /MBq	Refer ence
[68Ga]Ga- NOD AGA- JR11 (OPS 202)	SSTR 2	NET Patie nts	1-2 h	High Uptak e	Low	High	High	High	0.024	[4]
[68Ga]Ga- NOD AGA- LM3	SSTR 2	NET Patie nts	2 h	74.6 ± 56.3	High	High	High	High	0.026	[4]
[68Ga]Ga- NOD AGA- RGD	Integr in ανβ3	HCC Patie nts	60 min	Low	2.9 (medi an SUV)	4.5 (medi an SUV)	3.8 (medi an SUV)	0.26	0.021 5	[5]
[68Ga]Ga- NOD AGA- Exen din-4	GLP- 1R	Susp ected Insuli noma	2-4 h	High (lesio n-to-backg round ratio 15.3 ± 6.7)	Low	High	Low	N/A	0.007	[13] [15]

p.i. = post-injection; N/A = Not Available



Experimental Protocols

This section provides detailed methodologies for key experiments involved in the biodistribution studies of 68Ga-NODAGA conjugates.

Protocol for 68Ga-Radiolabeling of NODAGA-Conjugates

This protocol outlines the manual preparation of 68Ga-labeled NODAGA-peptides. Automated synthesis modules are also commonly used.[15]

Materials:

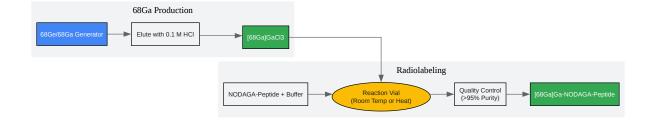
- 68Ge/68Ga generator (e.g., GalliaPharm, Eckert & Ziegler)[15]
- NODAGA-conjugated peptide
- Sterile, metal-free water for injection
- · Sodium acetate or HEPES buffer
- Sterile, metal-free reaction vial
- Heating block or water bath
- Syringes and sterile filters (0.22 μm)
- Quality control system (e.g., radio-TLC or radio-HPLC)

Procedure:

- Elution of 68Ga: Elute the 68Ge/68Ga generator with 0.1 M HCl according to the manufacturer's instructions to obtain [68Ga]GaCl3.[15]
- Preparation of Reaction Mixture: In a sterile reaction vial, dissolve the NODAGA-conjugated peptide (typically 5-50 μg) in a suitable buffer (e.g., sodium acetate or HEPES) to maintain the optimal pH for labeling (typically pH 3.5-5.0).



- Radiolabeling Reaction: Add the 68Ga eluate to the peptide solution. The reaction can often
 be performed at room temperature for NODAGA conjugates and is typically complete within
 5-10 minutes.[6] Some protocols may involve gentle heating (e.g., 95°C for 5-15 minutes) to
 enhance labeling efficiency.
- Quenching (Optional): The reaction can be stopped by adding a chelator like DTPA or EDTA to scavenge any free 68Ga.
- Purification (if necessary): If the radiochemical purity is not satisfactory, the product can be purified using a C18 Sep-Pak cartridge.
- Quality Control: Determine the radiochemical purity using radio-TLC or radio-HPLC. The final product should have a radiochemical purity of >95%.
- Final Formulation: The purified product is formulated in a physiologically compatible solution (e.g., saline) for injection.



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Fig 1. Workflow for 68Ga-Radiolabeling of NODAGA Conjugates.

Protocol for Preclinical Biodistribution Studies in Rodents

This protocol describes a typical biodistribution study in a xenograft mouse model.



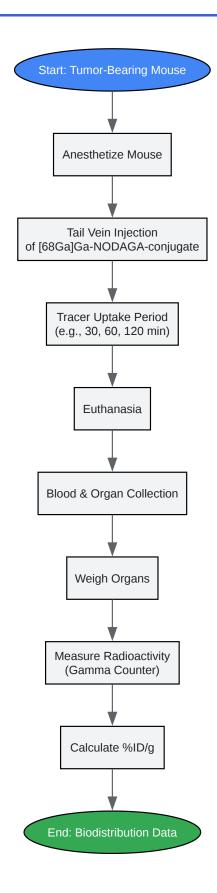
Materials:

- Tumor-bearing mice (e.g., Balb/c nude mice with xenografted human tumor cells).[3][8]
- [68Ga]Ga-NODAGA-conjugate, formulated for injection.
- Anesthesia (e.g., isoflurane).
- Syringes for injection (e.g., insulin syringes).
- Gamma counter or PET/CT scanner.
- Dissection tools.
- Balances for weighing organs.

Procedure:

- Animal Preparation: Anesthetize the mice prior to injection.
- Tracer Administration: Inject a known amount of the 68Ga-labeled conjugate (typically 1-5 MBq) via the tail vein.[18]
- Uptake Period: Allow the tracer to distribute for a predetermined period (e.g., 30, 60, 120 minutes post-injection).[3][8]
- Euthanasia and Dissection: At the designated time point, euthanize the mice. Collect blood via cardiac puncture and then dissect key organs and tissues (e.g., tumor, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone, brain).
- Organ Weighing and Counting: Weigh each organ/tissue sample and measure the radioactivity using a gamma counter.
- Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ. This is done by comparing the counts in the tissue to the counts in a standard of the injected dose, correcting for radioactive decay, and normalizing to the tissue weight.





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Fig 2. Experimental Workflow for Preclinical Biodistribution Study.



Protocol for Clinical PET/CT Imaging

This protocol provides a general outline for performing PET/CT imaging in human subjects. Specific parameters may vary based on the tracer and clinical question.

Materials:

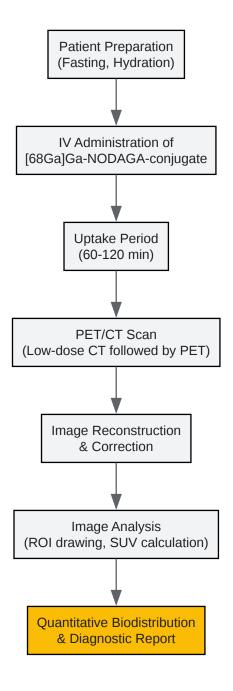
- PET/CT scanner.
- [68Ga]Ga-NODAGA-conjugate, prepared under GMP conditions.
- Intravenous access supplies.
- Dose calibrator.

Procedure:

- Patient Preparation: Patients are typically asked to fast for at least 4 hours prior to the scan.
 Hydration is encouraged.
- Tracer Administration: An intravenous line is placed, and a standardized dose of the 68Galabeled conjugate (e.g., 150-200 MBq) is administered.[4][5]
- Uptake Period: The patient rests quietly for an uptake period, typically 60 to 120 minutes.
- Image Acquisition:
 - A low-dose CT scan is first acquired for attenuation correction and anatomical localization.
 [15]
 - This is followed by the PET scan, which is typically acquired from the mid-thigh to the base of the skull. Dynamic imaging over specific regions may also be performed.[4]
- Image Reconstruction and Analysis:
 - PET images are reconstructed using standard algorithms, with corrections for attenuation, scatter, and random coincidences.



- Regions of interest (ROIs) are drawn on the images over various organs and any visible lesions.
- The tracer uptake is quantified, most commonly by calculating the Standardized Uptake Value (SUV), which normalizes the radioactivity concentration to the injected dose and patient's body weight.



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